molecular formula C18H26ClFN2OS B606738 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride CAS No. 1417742-48-3

3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride

Cat. No. B606738
M. Wt: 372.93
InChI Key: IAHXPDSLCDRWPK-UHFFFAOYSA-N
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Description

The compound “3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride” has the molecular formula C18H26CLFN2OS . It is a building block used in chemical synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17 (14-15)23-18 (22)21 (16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 372.93 . It’s described as a white solid . More detailed physical and chemical properties aren’t available in the sources I found.

Scientific Research Applications

  • Use in Positron Emission Tomography (PET) Imaging : This compound, referred to as 18F-FTC-146, has been investigated for its application in PET imaging as a highly selective σ-1 receptor agent. A study conducted on human volunteers showed that 18F-FTC-146 is safe, with acceptable absorbed doses. It exhibited high accumulation in σ-1 receptor–dense organs such as the pancreas and spleen. This indicates its potential as an imaging agent for various neuroinflammatory diseases (Hjørnevik et al., 2017).

  • Synthesis and Evaluation for Neurological Diseases : Another study focused on the synthesis, radiofluorination, and evaluation of this compound as an S1R ligand for PET imaging. The research demonstrated that the accumulation of this compound in the brain represents specific binding to S1Rs, making it a promising candidate for studying S1 receptors in living subjects (James et al., 2012).

  • Antimicrobial Studies : Research on substituted 2-aminobenzothiazoles derivatives, which include similar structural elements to the compound , has shown good antimicrobial activity against selected bacterial and fungal strains. This suggests a potential application in developing new antimicrobial agents (Anuse et al., 2019).

  • Alzheimer’s Disease Treatment : Benzothiazole-based derivatives, closely related to the compound, have been explored as multitargeted-directed ligands (MTDLs) for the treatment of Alzheimer’s disease. This indicates the potential of benzothiazole structures in developing new therapeutic agents for neurodegenerative diseases (Hafez et al., 2023).

  • Antibacterial and Antifungal Activity : Studies on benzothiazole amides, sharing a structural motif with the compound , revealed certain compounds exhibiting antibacterial and antifungal activity comparable to medicinal standards like chloramphenicol and amphotericin B (Pejchal et al., 2015).

  • Visualizing Nerve Injury in Neuropathic Pain Model : A study used [18F]FTC-146 PET/MRI to visualize nerve injury and neuroinflammation in a rat model. This demonstrated the potential of this compound in diagnosing, managing, and treating patients with nerve injury (Shen et al., 2017).

Safety And Hazards

This compound may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Always handle it with appropriate safety measures.

properties

IUPAC Name

3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17(14-15)23-18(22)21(16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHXPDSLCDRWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCF)SC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride

Citations

For This Compound
9
Citations
T Hiranita - 2016 - academia.edu
Two antagonists that are active in vivo and selective for the sigma receptor (σR) subtypes, σ1 and σ2, have very recently been described [1]. It is anticipated that these antagonists will …
Number of citations: 2 www.academia.edu
T Hiranita - Journal of alcoholism and drug dependence, 2016 - ncbi.nlm.nih.gov
Two antagonists that are active in vivo and selective for the sigma receptor (σR) subtypes, σ1 and σ2, have very recently been described [1]. It is anticipated that these antagonists will …
Number of citations: 1 www.ncbi.nlm.nih.gov
ML James, B Shen, CL Zavaleta… - Journal of medicinal …, 2012 - ACS Publications
σ-1 receptor (S1R) radioligands have the potential to detect and monitor various neurological diseases. Herein we report the synthesis, radiofluorination, and evaluation of a new S1R …
Number of citations: 87 pubs.acs.org
JL Katz, T Hiranita, TA Kopajtic, KC Rice… - … of Pharmacology and …, 2016 - ASPET
The identification of sigma receptor (σR) subtypes has been based on radioligand binding and, despite progress with σ 1 R cellular function, less is known about σR subtype functions in …
Number of citations: 28 jpet.aspetjournals.org
R Popa, SH Kamble, RS Kanumuri, TI King… - … of Chromatography B, 2022 - Elsevier
Sigma-1 receptors are involved in pain modulation, particularly in cases of nerve injury and neuropathic pain. High-affinity ligands with improved pharmacokinetic profiles are needed to …
Number of citations: 6 www.sciencedirect.com
BA Avery, PK Vuppala, S Jamalapuram… - Drug testing and …, 2017 - Wiley Online Library
An ultra‐performance liquid chromatography–tandem mass spectrometry (UPLC‐MS/MS) method was developed and validated for quantification of CM304, a novel and highly selective …
T Hiranita, WC Hong, T Kopajtic, JL Katz - Journal of Pharmacology and …, 2017 - ASPET
Several N-substituted benztropine (BZT) analogs are atypical dopamine transport inhibitors as they have affinity for the dopamine transporter (DAT) but have minimal cocaine-like …
Number of citations: 11 jpet.aspetjournals.org
WC Hong - Journal of Pharmacology and Experimental …, 2020 - ASPET
Extensive studies have shown that the σ 1 receptor (σ 1 R) interacts with and modulates the activity of multiple proteins with important biological functions. Recent crystal structures of σ …
Number of citations: 11 jpet.aspetjournals.org
JA Toms III - 2019 - search.proquest.com
Substance use disorders are a prominent issue within the United States that must be addressed given the high prevalence, economic cost, and negative health consequences of these …
Number of citations: 2 search.proquest.com

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